molecular formula C6H3ClI2O B107220 2-Chloro-4,6-diiodophenol CAS No. 15459-49-1

2-Chloro-4,6-diiodophenol

Cat. No.: B107220
CAS No.: 15459-49-1
M. Wt: 380.35 g/mol
InChI Key: VWNMRWQDRVTTTM-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diiodophenol is an organohalogen compound with the molecular formula C6H3ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenol ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-diiodophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination of 4,6-diiodophenol using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dehalogenated phenols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles. Reagents like sodium hydroxide or amines are commonly employed in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

    Oxidation: Quinones or iodinated phenolic derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Phenolic compounds with substituted groups replacing chlorine or iodine.

Scientific Research Applications

2-Chloro-4,6-diiodophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block for various chemical reactions.

    Biology: The compound can be used in studies involving halogenated phenols and their biological activities. It may serve as a model compound for understanding the effects of halogenation on phenolic compounds.

    Medicine: Research into the potential medicinal properties of halogenated phenols includes their antimicrobial and anticancer activities. This compound may be investigated for such properties.

    Industry: The compound can be used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Comparison with Similar Compounds

  • 2-Chloro-4,6-dibromophenol
  • 2-Chloro-4,6-difluorophenol
  • 2-Chloro-4,6-diiodoresorcinol

Comparison: 2-Chloro-4,6-diiodophenol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to other halogenated phenols. The combination of chlorine and iodine allows for unique reactivity patterns and potential applications that differ from compounds with only one type of halogen. For example, 2-Chloro-4,6-dibromophenol may have different reactivity and biological activity due to the presence of bromine instead of iodine.

Properties

IUPAC Name

2-chloro-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMRWQDRVTTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437071
Record name 2-CHLORO-4,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15459-49-1
Record name 2-CHLORO-4,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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